

Validating the Antimicrobial Spectrum of Angelol B: A Comparative Guide

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Compound of Interest

Compound Name: *angelol B*

Cat. No.: *B3029906*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of **Angelol B**. Due to the current lack of publicly available quantitative data on the antimicrobial activity of **Angelol B**, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive validation. The tables below are populated with placeholder data to illustrate the required comparative metrics.

Data Presentation: Comparative Antimicrobial Activity

A thorough evaluation of an antimicrobial agent necessitates the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative data allows for a direct comparison of potency against different pathogens and against established antimicrobial agents.

Table 1: Antibacterial Spectrum of **Angelol B** (Illustrative Data)

Bacterial Species	Strain	Gram Stain	Angelol B MIC (µg/mL)	Ciprofloxacin MIC (µg/mL)	Penicillin MIC (µg/mL)
Staphylococcus aureus	ATCC 29213	Positive	Data not available	0.5	0.06
Streptococcus pneumoniae	ATCC 49619	Positive	Data not available	0.5	0.03
Escherichia coli	ATCC 25922	Negative	Data not available	0.015	>64
Pseudomonas aeruginosa	ATCC 27853	Negative	Data not available	0.25	>64

Table 2: Antifungal Spectrum of **Angelol B** (Illustrative Data)

Fungal Species	Strain	Angelol B MIC (µg/mL)	Amphotericin B MIC (µg/mL)	Fluconazole MIC (µg/mL)
Candida albicans	ATCC 90028	Data not available	0.5	0.25
Aspergillus fumigatus	ATCC 204305	Data not available	1	16
Cryptococcus neoformans	ATCC 52817	Data not available	0.25	4

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparability of antimicrobial susceptibility testing. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

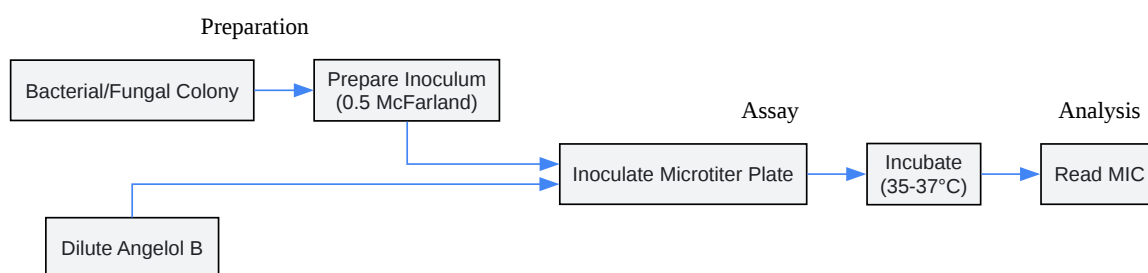
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

- Preparation of Microbial Inoculum:
 - Bacterial or fungal colonies are picked from a fresh agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
 - The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
 - The suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
 - A stock solution of **Angelol B** is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
 - Serial two-fold dilutions of **Angelol B** are prepared in the appropriate broth in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
 - Positive (microorganism and broth without antimicrobial) and negative (broth only) controls are included.
 - The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

- Determination of MIC:
 - The MIC is determined as the lowest concentration of **Angelol B** at which there is no visible growth of the microorganism.

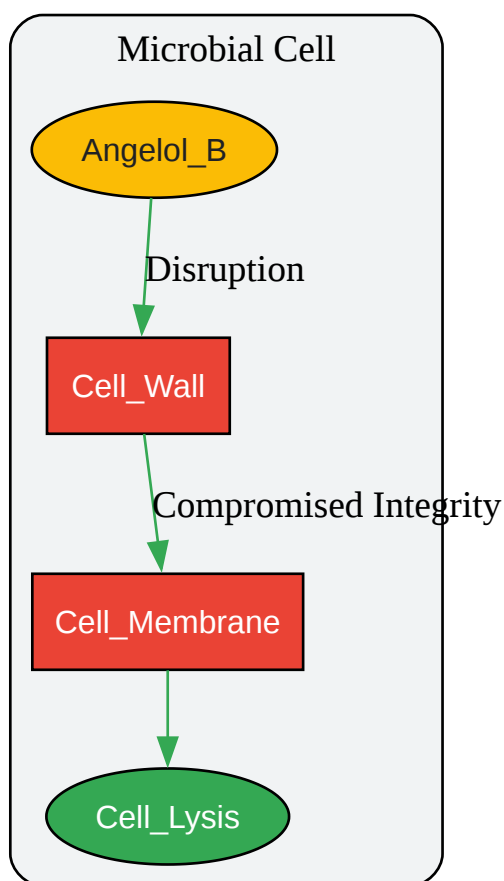
Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.



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Figure 1. Workflow for MIC determination.



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Figure 2. Proposed mechanism of action.

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